2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(6-bromo-5-fluoropyridin-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-7-6(9)3-5(1-2-10)4-11-7/h3-4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCAQFPWSPRCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile typically involves the bromination and fluorination of pyridine derivatives. One common method includes the following steps:
Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: The brominated pyridine is then fluorinated using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.
Acetonitrile Introduction:
Industrial Production Methods
Industrial production methods for 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted pyridines.
Oxidation: Formation of pyridine oxides.
Scientific Research Applications
2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: It is used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1227591-14-1 (98% purity)
- Molecular Formula : C₇H₄BrFN₂
- Structure : A pyridine ring substituted with bromo (position 6), fluoro (position 5), and an acetonitrile group (position 3) (Figure 1).
Key Properties :
- Synthesis : Prepared via nucleophilic substitution or cross-coupling reactions involving bromo-fluoropyridine precursors and cyanide sources (e.g., TMS-CN with TBAF catalysis) .
- Applications : Intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive nitrile and halogen substituents.
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to derivatives with variations in halogen positions, functional groups, and ring systems (Table 1).
Table 1: Structural and Functional Comparisons
Key Observations :
- Electronic Effects : Bromo and fluoro substituents in the target compound (positions 6 and 5) create a strong electron-withdrawing environment, enhancing reactivity in Suzuki-Miyaura couplings compared to analogues with substituents at positions 2 or 3 .
- Steric Considerations: The acetonitrile group in the target compound introduces steric hindrance at position 3, reducing accessibility for nucleophilic attacks compared to picolinonitrile derivatives .
Reactivity Trends :
Biological Activity
2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of halogen substituents, specifically bromine and fluorine, enhances its reactivity and interaction with biological targets, making it a candidate for therapeutic applications.
Chemical Structure
The compound features a pyridine ring substituted with bromine and fluorine atoms, along with an acetonitrile functional group. This unique arrangement is believed to influence its biological activity by affecting its electronic properties and binding affinity to various biological macromolecules.
Biological Activity
Research indicates that 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile exhibits notable biological activities, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, potentially contributing to therapeutic effects against various conditions.
- Receptor Modulation : It may also interact with certain receptors, modulating their activity and influencing cellular responses.
The mechanism by which 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile exerts its biological effects is primarily through:
- Binding to Active Sites : The compound likely binds to the active sites of enzymes or receptors, inhibiting their function.
- Modulation of Signaling Pathways : By interacting with key signaling molecules, it can alter cellular processes that are critical in disease progression.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile:
- Inhibition Studies : In vitro studies demonstrated that similar pyridine derivatives exhibit significant inhibitory effects on cancer cell lines, suggesting that 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile could have comparable effects.
- Pharmacological Applications : Research has indicated potential applications in developing anti-cancer and anti-inflammatory drugs based on the structural framework provided by this compound.
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile, it is beneficial to compare it with similar compounds:
| Compound | Halogen Substituent | Biological Activity |
|---|---|---|
| 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile | Bromine & Fluorine | Enzyme inhibition, receptor modulation |
| 2-(6-Chloropyridin-3-yl)acetonitrile | Chlorine | Moderate enzyme inhibition |
| 2-(6-Fluoropyridin-3-yl)acetonitrile | Fluorine | Lower binding affinity |
This table highlights how the presence of both bromine and fluorine in 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile may enhance its biological activity compared to other halogenated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
